molecular formula C22H23N5O5S2 B2738218 (Z)-ethyl 2-(1-(7-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate CAS No. 1031361-94-0

(Z)-ethyl 2-(1-(7-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate

カタログ番号: B2738218
CAS番号: 1031361-94-0
分子量: 501.58
InChIキー: JVMRZOZENLFYJW-DHDCSXOGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-ethyl 2-(1-(7-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a useful research compound. Its molecular formula is C22H23N5O5S2 and its molecular weight is 501.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(Z)-ethyl 2-(1-(7-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a complex organic compound with potential biological activity. Its structure suggests multiple pharmacological targets, particularly in antimicrobial and anticancer research. This article reviews the biological activities associated with this compound, supported by relevant data and case studies.

Chemical Structure

The compound's structure can be broken down into several functional groups:

  • Thioxothiazolidin : Known for antimicrobial properties.
  • Pyrido[1,2-a]pyrimidine : Often associated with anticancer activity.
  • Piperazine : Frequently used in drug design for its psychoactive effects.

Biological Activity Overview

The biological activities of this compound include:

Antimicrobial Activity

Recent studies have indicated that derivatives of thioxothiazolidine exhibit significant antibacterial properties. For instance, compounds similar to the target compound demonstrated:

  • Antibacterial Efficacy : Against various Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 0.03 mg/mL.
BacteriaMIC (mg/mL)MBC (mg/mL)
E. coli0.030.06
Staphylococcus aureus0.010.02
Enterobacter cloacae0.0040.008

The most sensitive strain was Enterobacter cloacae, while E. coli showed the highest resistance .

Antifungal Activity

The compound also demonstrated antifungal properties, with activity against fungi such as:

FungusMIC (mg/mL)
T. viride0.004
A. fumigatus0.06

These results indicate a promising antifungal profile, particularly against T. viride, which was the most susceptible organism tested .

Case Studies

A notable study evaluated the antimicrobial efficacy of a series of thioxothiazolidine derivatives, reporting that the lead compound exhibited superior activity compared to traditional antibiotics like ampicillin and streptomycin by factors ranging from 10 to 50 times .

Another investigation focused on molecular docking studies, revealing that the compound's interactions with bacterial enzymes could elucidate its mechanism of action, potentially inhibiting critical metabolic pathways in pathogenic bacteria .

The proposed mechanism for the antimicrobial activity involves:

  • Inhibition of Cell Wall Synthesis : Similar to beta-lactam antibiotics.
  • Disruption of Membrane Integrity : Causing leakage of cellular contents.
  • Enzyme Inhibition : Targeting specific bacterial enzymes involved in metabolism.

科学的研究の応用

Medicinal Chemistry

The compound has shown promise as a potential drug candidate due to its structural features:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of thiazolidinones exhibit significant antibacterial and antifungal properties. The thiazolidine ring is known for its ability to interact with bacterial enzymes, potentially leading to new antibiotics .
  • Anti-inflammatory Properties : The compound's structure suggests it may inhibit lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. In silico docking studies have indicated that modifications to this compound could enhance its potency as an anti-inflammatory agent .

Biochemical Studies

Research has focused on the biochemical pathways influenced by this compound:

  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways makes it a candidate for further studies in enzyme kinetics and inhibition mechanisms .
  • Molecular Docking Studies : Computational studies have been performed to predict how this compound interacts with various biological targets, providing insights into its potential efficacy and safety profiles .

Pharmacological Research

The pharmacological implications of this compound are significant:

  • Drug Development : Its unique structure allows for modifications that can lead to the development of novel therapeutics targeting various diseases, including cancer and infectious diseases .
  • Toxicological Studies : Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Ongoing research aims to evaluate its toxicity and side effects through animal models and cell line assays .

Case Study 1: Anti-inflammatory Activity

In a study evaluating thiazolidinone derivatives, it was found that compounds similar to (Z)-ethyl 2-(1-(7-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate exhibited significant inhibition of LOX activity. The study utilized both in vitro assays and molecular docking techniques to confirm the interaction between the compounds and the enzyme active sites .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing derivatives of this compound for testing against Gram-positive and Gram-negative bacteria. Results indicated notable antibacterial activity, suggesting that modifications to the thiazolidinone ring could enhance efficacy against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare this compound, and what critical reaction parameters influence yield?

The synthesis involves multi-step heterocyclic assembly, including:

  • Pyrido[1,2-a]pyrimidinone core formation : Cyclocondensation of activated methylene compounds with aminopyridine derivatives under acidic or basic conditions. Temperature control (60–100°C) and pH adjustment are critical to avoid side reactions .
  • Thiazolidinone ring introduction : Reaction of intermediates with thiourea derivatives or Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) in the presence of bases like triethylamine. Excess reagent ratios (1.5–2.0 equiv.) improve regioselectivity .
  • Piperazine linkage : Nucleophilic substitution or coupling reactions (e.g., Mitsunobu or Buchwald-Hartwig) to attach the 3-oxopiperazine moiety. Solvent polarity (DMF or THF) and catalyst choice (e.g., Pd-based) are key for efficiency .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1H^1H, 13C^13C, and 2D NMR (COSY, HSQC) resolve stereochemistry and confirm substituent positions. For example, 1H^1H-NMR can distinguish Z/E isomers via coupling constants in olefinic protons .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula, while tandem MS (MS/MS) identifies fragmentation patterns of the thiazolidinone and pyrimidinone moieties .
  • X-ray crystallography : Definitive proof of stereochemistry (e.g., Z-configuration) and molecular packing is achieved via single-crystal analysis .

Q. What safety protocols should be followed during handling and storage?

  • Hazard mitigation : Use fume hoods and PPE (gloves, lab coats) due to potential irritancy of thioxothiazolidinone and pyrido-pyrimidine fragments .
  • First aid : Immediate rinsing with water for eye/skin contact and medical consultation for inhalation exposure. Provide SDS to healthcare providers .
  • Storage : Keep in airtight containers under inert gas (N2_2) at –20°C to prevent hydrolysis of the ester and thioamide groups .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Optimize reaction conditions : Screen palladium catalysts (e.g., Pd(OAc)2_2 vs. Pd2_2dba3_3) and ligands (Xantphos, BINAP) to enhance cross-coupling efficiency. Use microwave-assisted synthesis to reduce reaction time and improve homogeneity .
  • Purification strategies : Employ gradient flash chromatography (silica gel, hexane/EtOAc) or preparative HPLC with C18 columns to isolate the target compound from byproducts like de-esterified analogs .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) regarding stereochemistry be resolved?

  • Cross-validation : Combine NOESY (Nuclear Overhauser Effect) NMR to identify spatial proximity of protons (e.g., Z-configuration of the thiazolidinone methylidene group) with X-ray data .
  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental values, resolving ambiguities in tautomeric forms .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for biological activity?

  • Fragment-based design : Synthesize analogs with modifications to the pyrido-pyrimidinone or thiazolidinone moieties. Test in vitro bioactivity (e.g., enzyme inhibition assays) to identify critical pharmacophores .
  • Molecular docking : Use software like AutoDock to predict binding modes with target proteins (e.g., kinases or oxidoreductases), guiding rational structural optimization .

Q. How can researchers mitigate degradation during solubility studies?

  • Stabilization buffers : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% DMSO or cyclodextrin inclusion complexes to enhance aqueous solubility while preventing hydrolysis .
  • Real-time monitoring : Employ LC-MS at timed intervals to track degradation products (e.g., ester hydrolysis to carboxylic acid derivatives) and adjust storage conditions .

Q. Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental molecular weights be investigated?

  • Isotopic pattern analysis : Compare HRMS isotopic distributions with theoretical simulations (e.g., using Bruker Compass DataAnalysis) to detect impurities or adducts (e.g., Na+^+/K+^+) .
  • Repeat synthesis : Ensure intermediates (e.g., pyrido-pyrimidinone precursors) are free from halogen or sulfur contaminants that may alter mass readings .

Q. What methods validate the purity of the compound in conflicting HPLC and NMR results?

  • Orthogonal techniques : Combine reversed-phase HPLC (UV detection at 254 nm) with 19F^19F-NMR (if fluorinated analogs exist) or elemental analysis to confirm purity >95% .
  • Spiking experiments : Add a known pure standard to the sample and observe peak coalescence in HPLC, confirming co-elution .

Q. Methodological Resources

  • Synthetic protocols : Reference optimized procedures for Appel salt-mediated heterocyclization .
  • Crystallography guidelines : Follow CCDC standards for data deposition and refinement .
  • Safety documentation : Adopt hazard controls from SDS templates for pyrido-pyrimidine derivatives .

特性

IUPAC Name

ethyl 2-[1-[7-methyl-3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5S2/c1-4-32-17(28)10-14-19(29)23-7-8-26(14)18-13(9-15-21(31)25(3)22(33)34-15)20(30)27-11-12(2)5-6-16(27)24-18/h5-6,9,11,14H,4,7-8,10H2,1-3H3,(H,23,29)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMRZOZENLFYJW-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。